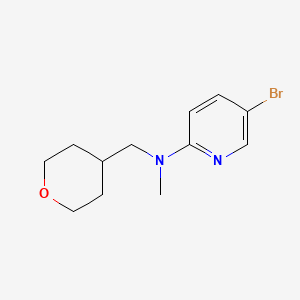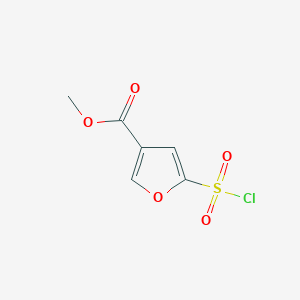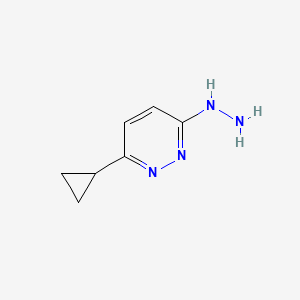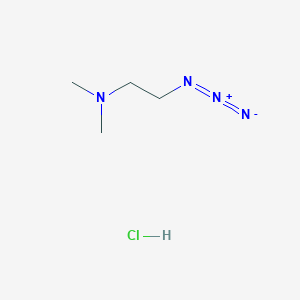![molecular formula C11H17NO2 B1525443 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181589-84-3](/img/structure/B1525443.png)
2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Vue d'ensemble
Description
“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1181589-84-3 . It has a molecular weight of 195.26 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-1-(3-isopropoxyphenyl)ethanol . The InChI code is 1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 .Physical And Chemical Properties Analysis
“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of cyclic polyamines through enzymatic generation of an amino aldehyde in situ demonstrates innovative approaches to creating multifunctional polycationic polyamines, which have significant implications for drug and gene delivery. This method broadens the product range possibilities for polyamine synthesis, offering high yields and potential for diverse applications (Cassimjee, Marin, & Berglund, 2012).
Research into the synthesis and properties of protic hydroxylic ionic liquids introduces compounds with unique properties, such as low glass transition temperature and high conductivity, which could have applications in various industrial processes. The study emphasizes the role of basicity and the presence of nitrogenous centers in these compounds (Shevchenko et al., 2017).
Biological and Medical Applications
- A study on the synthesis and biological properties of 3-amino-propan-1-ol based poly(ether imine) dendrimers highlights a general synthetic strategy for constructing dendrons and dendrimers with potential applications in biology and medicine. These dendrimers showed non-toxic properties, making them suitable for further biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).
Catalysis and Material Science
- The development of enantioselective synthesis methods for 1,3-amino alcohols via proline-catalyzed sequential processes demonstrates the compound's role in facilitating complex chemical transformations. Such methodologies are crucial for synthesizing bioactive molecules and highlight the potential for creating pharmacologically relevant substances with high precision (Jha, Kondekar, & Kumar, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-(3-propan-2-yloxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDNKTOJTQPCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
